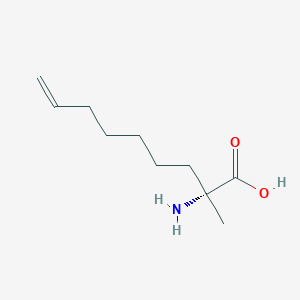
(R)-2-Amino-2-methylnon-8-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-methylnon-8-enoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a non-α carbon, making it a non-proteinogenic amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylnon-8-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of ®-2-Amino-2-methylnon-8-enoic acid may involve biocatalytic processes using engineered enzymes to achieve high enantioselectivity. These methods are preferred for large-scale production due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-methylnon-8-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane (BH3).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted amino acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-methylnon-8-enoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-methylnon-8-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes, where the compound influences the biochemical reactions within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-methylnon-8-enoic acid: The enantiomer of the compound with different biological activity.
2-Amino-2-methylpentanoic acid: A structurally similar amino acid with a shorter carbon chain.
2-Amino-2-methylhexanoic acid: Another similar compound with a different chain length.
Uniqueness
®-2-Amino-2-methylnon-8-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in its structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
(2R)-2-amino-2-methylnon-8-enoic acid |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-10(2,11)9(12)13/h3H,1,4-8,11H2,2H3,(H,12,13)/t10-/m1/s1 |
InChI-Schlüssel |
DRHBBJMAJLZSRN-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@](CCCCCC=C)(C(=O)O)N |
Kanonische SMILES |
CC(CCCCCC=C)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















